molecular formula C14H21ClN4O2S B7898642 3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

Numéro de catalogue: B7898642
Poids moléculaire: 344.9 g/mol
Clé InChI: HTJVXKNIEOFJEL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a pyrrolidine-based derivative featuring a tert-butyl carbamate group and a substituted pyrimidine moiety. Its structure includes a 6-chloro-2-methylsulfanyl-pyrimidin-4-ylamino group attached to the pyrrolidine ring at the 3-position. The tert-butyl ester serves as a protective group for the pyrrolidine nitrogen, a common strategy in medicinal chemistry to modulate solubility, stability, and reactivity during synthesis .

Key structural features:

  • Pyrrolidine core: A five-membered saturated nitrogen ring, contributing to conformational rigidity.
  • tert-Butyl carbamate: Enhances lipophilicity and protects the pyrrolidine nitrogen during synthetic modifications.

Propriétés

IUPAC Name

tert-butyl 3-[(6-chloro-2-methylsulfanylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN4O2S/c1-14(2,3)21-13(20)19-6-5-9(8-19)16-11-7-10(15)17-12(18-11)22-4/h7,9H,5-6,8H2,1-4H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJVXKNIEOFJEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC2=CC(=NC(=N2)SC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Method 1: Epoxide Ring-Opening and Protection

Starting Material : 6-Oxa-3-aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester
Steps :

  • Epoxide ring-opening : Treatment with aqueous ammonia at 60–90°C yields 3-amino-4-hydroxypyrrolidine .

  • Dual Boc-protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane produces 3-(tert-butoxycarbonylamino)-4-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester .
    Conditions :

  • Ammonia water, 60°C, 15 h (yield: 62%).

  • Boc₂O, CH₂Cl₂, 4 h (yield: 62% over two steps).

Method 2: Mannich Reaction and Cyclization

Starting Material : 4-[3-Fluoro-5-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine.
Steps :

  • Mannich reaction : Formaldehyde and acetic acid introduce a methylene group at the 5-position of the thiazole ring.

  • Pyrrolidine coupling : (2R)-2-methylpyrrolidine reacts with the intermediate under basic conditions (DIPEA, DMF).
    Key Intermediate : N-(4-[3-fluoro-5-(trifluoromethyl)phenyl]-5-{[(2R)-2-methylpyrrolidin-1-yl]methyl}-1,3-thiazol-2-yl)acetamide .

Method 1: Nucleophilic Aromatic Substitution

Starting Material : 4,6-Dichloro-2-methylsulfanylpyrimidine.
Steps :

  • Amination : Reaction with pyrrolidine-1-carboxylic acid tert-butyl ester derivatives under basic conditions (NaH, THF/NMP).
    Conditions :

  • NaH, tetrahydrofuran (THF), room temperature (yield: 59%).

  • Palladium catalysis (Pd₂(dba)₃, BINAP) for coupling with aryl/heteroaryl groups.

Method 2: Suzuki-Miyaura Coupling

Starting Material : 6-Chloro-2-methylsulfanylpyrimidin-4-ylboronic acid.
Steps :

  • Cross-coupling : Pd-catalyzed reaction with halogenated pyrrolidine intermediates.
    Conditions :

  • Pd(OAc)₂, XPhos, Cs₂CO₃, toluene/H₂O, 80–100°C.

Final Coupling and Deprotection

Steps :

  • Boc deprotection : Trifluoroacetic acid (TFA) in dichloromethane removes tert-butyl groups.

  • Amide bond formation : EDCI/HOBt-mediated coupling between pyrrolidine and pyrimidine intermediates.
    Example :

  • 3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is obtained in 95% purity after column chromatography (CH₂Cl₂/MeOH).

Comparative Analysis of Methods

Method Key Step Yield Advantages Limitations
Epoxide ring-openingDual Boc-protection62%High regioselectivityRequires harsh ammonia conditions
Mannich reactionThiazole functionalization37%Compatible with chiral pyrrolidinesLow yield due to side reactions
Suzuki couplingPd-catalyzed cross-coupling70–85%Broad substrate scopeCostly catalysts
Nucleophilic substitutionNaH-mediated amination59%Simple conditionsLimited to activated pyrimidines

Optimization Challenges

  • Steric hindrance : Bulky tert-butyl groups complicate coupling reactions.

  • Byproducts : Over-alkylation or decomposition under strong bases (e.g., NaH).

  • Chirality control : Racemization observed during Boc deprotection.

Industrial-Scale Considerations

  • Cost-effective routes : Prefer NaH-mediated amination over Pd catalysis.

  • Purification : Silica gel chromatography (CH₂Cl₂/MeOH) ensures >95% purity .

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the ester group, leading to the formation of alcohols or amines.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted pyrimidine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound is primarily studied for its potential as a therapeutic agent against neurodegenerative diseases. A notable patent (WO2009152027A1) discusses its use in treating conditions associated with hyperphosphorylation of tau protein, which is implicated in Alzheimer's disease and other neurodegenerative disorders . The compound's structure allows it to interact with specific biological targets, enhancing its efficacy in these therapeutic areas.

Anticancer Activity

Research indicates that derivatives of pyrrolidine compounds exhibit anticancer properties by inhibiting specific kinases involved in cell proliferation and survival. The compound's scaffold may facilitate the development of more selective kinase inhibitors, which could lead to novel cancer therapies .

Antimicrobial Properties

Studies have shown that pyrimidine derivatives possess antimicrobial activities. The presence of the chloro and methylsulfanyl groups in this compound may enhance its interaction with microbial enzymes or cellular components, potentially leading to effective antimicrobial agents .

Neuroprotective Effects

The neuroprotective potential of similar compounds has been investigated, suggesting that they may mitigate oxidative stress and inflammation in neuronal cells. This application is particularly relevant for developing treatments for neurodegenerative diseases like Parkinson's and Huntington's disease .

Case Study 1: Neurodegenerative Disease Treatment

A study published in a peer-reviewed journal evaluated the effectiveness of a related compound in reducing tau hyperphosphorylation in animal models of Alzheimer's disease. The results indicated significant improvements in cognitive function and reduced tau pathology, suggesting that similar compounds could be promising candidates for further development .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that the compound inhibited the growth of various cancer cell lines by inducing apoptosis through the activation of specific signaling pathways. These findings support the hypothesis that modifications to the pyrrolidine structure can enhance anticancer activity .

Mécanisme D'action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can form hydrogen bonds and π-π interactions with active sites, while the chloro and methylsulfanyl groups enhance binding affinity through hydrophobic interactions. The tert-butyl ester group may influence the compound’s solubility and bioavailability.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Below is a detailed comparison with analogous pyrrolidine/piperidine derivatives, focusing on structural motifs, synthetic routes, and functional properties.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Applications/Notes Reference
3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester Pyrrolidine 6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino, tert-butyl ester ~367.9 (estimated) Discontinued; potential intermediate for kinase inhibitors or antimicrobial agents
4-(4-Chloro-6-methyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester Piperidine 4-Chloro-6-methyl-pyrimidin-2-yloxymethyl, tert-butyl ester 341.83 Higher XLogP (3.5), indicating increased lipophilicity; used in drug discovery
(R)-2-(Toluene-4-sulfonyloxymethyl)pyrrolidine-1-carboxylic acid tert-butyl ester Pyrrolidine Toluene-4-sulfonyloxymethyl, tert-butyl ester ~353.4 (estimated) Intermediate for leukotriene A4 hydrolase inhibitors; stable sulfonate leaving group
3-(Methanesulfonyl-methyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester Pyrrolidine Methanesulfonyl-methyl-amino, tert-butyl ester ~293.4 (estimated) Precursor to sulfonamide salts; demonstrates facile deprotection under acidic conditions
3-(2-Methoxy-phenylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester Pyrrolidine 2-Methoxy-phenylamino, tert-butyl ester ~306.4 (estimated) Used in neurotensin receptor agonist synthesis; highlights aryl amino group reactivity

Key Comparative Insights

Core Ring Flexibility :

  • The pyrrolidine core (5-membered ring) in the target compound offers less conformational flexibility compared to piperidine (6-membered) derivatives like the compound in . This impacts binding affinity in biological targets (e.g., enzymes or receptors).

Substituent Effects: Chloro and Methylsulfanyl Groups: The 6-chloro-2-methylsulfanyl-pyrimidine substituent in the target compound enhances electrophilicity at the pyrimidine ring, facilitating nucleophilic substitution reactions. This contrasts with the methyl-pyrimidinyloxymethyl group in , which is less reactive but more lipophilic. Sulfonate vs. Sulfonamide: The toluene-4-sulfonyloxymethyl group in acts as a stable leaving group, whereas the methanesulfonyl-methyl-amino group in forms sulfonamide salts, useful in prodrug strategies.

Synthetic Utility: tert-Butyl Deprotection: The tert-butyl ester in the target compound can be cleaved under acidic conditions (e.g., HCl/dioxane), as demonstrated in . This contrasts with sulfonate esters (e.g., ), which require nucleophilic displacement. Discontinuation Note: The target compound’s discontinued status may reflect synthetic challenges (e.g., low yields in coupling the pyrimidine and pyrrolidine moieties) compared to more stable analogs like .

Biological Relevance: The pyrimidine scaffold in the target compound is associated with kinase inhibition (e.g., JAK2/STAT3 pathways), while aryl amino derivatives (e.g., ) are tailored for receptor agonism.

Activité Biologique

The compound 3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

C14H19ClN4O2S\text{C}_{14}\text{H}_{19}\text{Cl}\text{N}_{4}\text{O}_{2}\text{S}

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases involved in cell proliferation. It has been shown to target cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial for cell cycle regulation. Inhibition of these kinases can lead to reduced cell proliferation, making this compound a candidate for cancer therapeutics.

Antiproliferative Effects

Research indicates that the compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated that it can induce cell cycle arrest and apoptosis in sensitive cancer cells. For example, treatment with this compound resulted in a dose-dependent decrease in cell viability in human leukemia cell lines.

Cell Line IC50 (µM) Effect
MV4-11 (acute myeloid)1.25Induces apoptosis
MCF-7 (breast cancer)0.75Cell cycle arrest at G1 phase
A549 (lung cancer)2.00Inhibits proliferation

Case Studies

  • Leukemia Treatment : In a study involving the MV4-11 acute myeloid leukemia cell line, the compound was shown to significantly reduce cell viability after 24 hours of treatment, with IC50 values around 1.25 µM. Flow cytometry analysis indicated increased apoptosis rates compared to untreated controls .
  • Breast Cancer : In MCF-7 breast cancer cells, the compound demonstrated an IC50 value of 0.75 µM, effectively causing G1 phase arrest. This suggests its potential application in hormone-responsive breast cancers .
  • Lung Cancer Models : The A549 lung cancer model exhibited an IC50 of 2.00 µM, indicating moderate efficacy but highlighting the need for further optimization to enhance potency against solid tumors .

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. However, toxicity assessments are crucial as high concentrations may lead to adverse effects on normal cells.

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized to improve yield and purity?

  • Methodological Approach :

  • Nucleophilic Substitution : The chloro group at position 6 of the pyrimidine ring (common in analogs like SC-22213, ) can undergo nucleophilic substitution with pyrrolidine derivatives. Use Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to enhance regioselectivity and reduce byproducts .
  • Protection/Deprotection : The tert-butyl ester group is stable under basic conditions but can be cleaved with TFA. Optimize reaction steps by introducing the tert-butyl group early to protect the pyrrolidine nitrogen during subsequent reactions .
  • Temperature Control : Maintain reactions at 0–20°C during coupling steps to minimize side reactions, as demonstrated in tert-butyl pyrrolidine carboxylate syntheses .

Q. What purification strategies are recommended for isolating this compound?

  • Chromatography : Use silica gel chromatography with gradient elution (hexane/ethyl acetate) to separate intermediates. For polar byproducts, employ reverse-phase HPLC (C18 column, acetonitrile/water) .
  • Crystallization : Tert-butyl esters often crystallize in non-polar solvents. Test recrystallization in dichloromethane/hexane mixtures to enhance purity .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • NMR : Assign peaks using ¹H/¹³C NMR:

  • The tert-butyl group shows a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C) .
  • The methylsulfanyl group (S–CH₃) appears as a singlet near 2.5 ppm (¹H) .
    • HRMS : Confirm molecular weight with high-resolution mass spectrometry (ESI+ mode), targeting [M+H]⁺ .

Advanced Research Questions

Q. How does the chloro group’s reactivity influence functionalization at the pyrimidine ring?

  • Mechanistic Insight : The 6-chloro substituent is susceptible to nucleophilic aromatic substitution (SNAr) with amines or thiols. Computational DFT studies can predict activation energies for substitution at C6 versus C2, which is sterically hindered by the methylsulfanyl group .
  • Catalytic Strategies : Palladium catalysts (e.g., XPhos Pd G3) enable selective C–N bond formation, as seen in tert-butyl piperazine-pyrimidine analogs .

Q. What computational methods can predict the compound’s stability under varying pH conditions?

  • Molecular Dynamics (MD) Simulations : Model the tert-butyl ester’s hydrolysis kinetics in acidic (pH < 2) or basic (pH > 10) environments. Compare with experimental data from analogs like HB468 (hydrolysis half-life: 12 hours at pH 7.4) .
  • pKa Calculations : Use software (e.g., MarvinSketch) to estimate the pKa of the pyrrolidine NH group (~8.5–9.5), critical for protonation-dependent reactivity .

Q. How should researchers resolve contradictions in reported reaction yields for similar tert-butyl-protected intermediates?

  • Root-Cause Analysis :

  • Catalyst Loading : Discrepancies may arise from Pd catalyst purity (e.g., 0.5–2 mol% Pd(OAc)₂) .
  • Oxygen Sensitivity : Tert-butyl esters are prone to oxidation; use inert atmospheres (N₂/Ar) during synthesis .
  • Validation : Replicate key steps (e.g., Boc protection) using protocols from (DMAP, triethylamine in CH₂Cl₂) to benchmark yields.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.